molecular formula C6H9NO2 B077066 Isopropyl cyanoacetate CAS No. 13361-30-3

Isopropyl cyanoacetate

Cat. No.: B077066
CAS No.: 13361-30-3
M. Wt: 127.14 g/mol
InChI Key: BESQLCCRQYTQQI-UHFFFAOYSA-N
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Description

Isopropyl cyanoacetate is an organic compound with the molecular formula C6H9NO2. It is a colorless to almost colorless liquid with a slight solubility in water. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Isopropyl cyanoacetate, also known as isopropyl 2-cyanoacetate, is primarily used as a building block in organic synthesis . It doesn’t have a specific biological target, but its reactivity makes it valuable in the creation of a wide range of compounds .

Mode of Action

The compound’s mode of action is primarily chemical. It is used in the synthesis of 3-substituted coumarins by undergoing Knöevenagel reactions with aldehydes and ketones . This reaction involves the condensation of aldehydes and ketones with active methylene compounds to form α,β-unsaturated carbonyl compounds .

Biochemical Pathways

As a chemical reagent, this compound doesn’t directly participate in biochemical pathways. The compounds synthesized using it may have various biological activities and could influence numerous biochemical pathways depending on their structure and function .

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. For example, it is used in the synthesis of 3-substituted coumarins . The properties and effects of these compounds can vary widely depending on their structure.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the Knöevenagel reactions it undergoes are typically performed under controlled laboratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of cyanoacetic acid with isopropyl alcohol in the presence of a suitable acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Isopropyl cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Knoevenagel Condensation: Common reagents include aldehydes or ketones and a base such as piperidine or pyridine.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

propan-2-yl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESQLCCRQYTQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158198
Record name Acetic acid, cyano-, isopropyl ester
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-30-3
Record name 1-Methylethyl 2-cyanoacetate
Source CAS Common Chemistry
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Record name Isopropyl cyanoacetate
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Record name 13361-30-3
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Record name Acetic acid, cyano-, isopropyl ester
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Record name Isopropyl cyanoacetate
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Record name ISOPROPYL CYANOACETATE
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), isopropanol (80 g; 1.33 mol) and methanesulfonic acid (1.00 g; 0.01 mol) were introduced into a 500 ml flask. The mixture was slowly heated to a maximum of 105° C. while collecting distillates at 77-80° C. Additional isopropanol (220 g; 3.67 mol) was added to maintain the flask at 105-110° C. and the collection of distillates was continued at 77-80° C. After distilling off the unreacted isopropanol, the isopropyl cyanoacetate (bp 100° C./20 mm Hg) was collected as a clear liquid. The yield was 120 g (94.5% of theoretical and its purity was >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of isopropyl cyanoacetate in the context of the provided research papers?

A1: The research papers primarily focus on utilizing this compound as a building block for synthesizing various substituted isopropyl cyanoarylacrylates. These acrylate derivatives are then studied for their potential as monomers in copolymerization reactions, particularly with styrene. [, , , , , , , , , , , , , , ]

Q2: Can you describe the general synthesis method for these isopropyl cyanoarylacrylates?

A2: The synthesis generally involves a Knoevenagel condensation reaction. [, , , , , , , , , , , , , , ] This reaction combines this compound with various ring-substituted benzaldehydes in the presence of a catalyst, typically piperidine.

Q3: What characterization techniques are employed to confirm the structure of the synthesized isopropyl cyanoarylacrylates?

A3: Researchers utilize a combination of techniques including:* Elemental analysis (CHN): This confirms the elemental composition of the synthesized compounds. [, , , , , , , , , , , , , , ]* Spectroscopic methods: * Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, , , , , , , , , , , , , , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy (both 1H and 13C): Offers detailed insights into the structure and connectivity of atoms within the molecule. [, , , , , , , , , , , , , , ]

Q4: What is the significance of copolymerizing these acrylate derivatives with styrene?

A4: Copolymerization with styrene allows researchers to investigate the impact of the different substituents on the acrylate monomers on the properties of the resulting copolymers. This is crucial for tailoring the properties of the final polymer material for specific applications. [, , , , , , , , , , , , , , ]

Q5: How do researchers determine the composition of the copolymers formed?

A5: Nitrogen analysis is commonly used to determine the copolymer composition. Since the nitrogen content is directly related to the amount of acrylate monomer incorporated, it serves as a reliable indicator of the copolymer composition. [, , , , , , , , , , , , , , ]

Q6: What analytical techniques are employed to study the thermal properties of the synthesized copolymers?

A6: Two main techniques are used:* Differential Scanning Calorimetry (DSC): Provides information about thermal transitions, such as glass transition temperature (Tg), which are crucial for understanding the material's behavior at different temperatures. [, , , , , , , ]* Thermogravimetric Analysis (TGA): Helps determine the thermal stability of the copolymers by measuring weight changes as a function of temperature. This reveals the decomposition patterns and temperature ranges. [, , , , , , , , , , ]

Q7: Aside from copolymerization, are there other applications of this compound highlighted in the research?

A7: Yes, one study explores the use of this compound in the synthesis of substituted coumarins through a reaction promoted by titanium tetraisopropoxide. [] Additionally, it is used in the synthesis of functionalized bicyclo[3.2.1]octanes through reaction with furfural and secondary amines. [, ] Another research paper investigates the use of this compound in the multistep synthesis of a radiolabeled HIV non-nucleoside reverse transcriptase inhibitor. []

Q8: What insights can be drawn from the thermal analysis of the styrene copolymers?

A8: Thermal analysis, using DSC and TGA, revealed that the decomposition of the synthesized copolymers typically occurs in two distinct steps. The initial decomposition occurs within the 200-500°C range, leaving a residue that subsequently decomposes at higher temperatures (500-800°C). [, , , , , , , , , , ] The specific decomposition temperatures and residue amounts vary depending on the substituents present on the acrylate monomers, highlighting their influence on the thermal properties of the final copolymers.

Q9: What can be concluded about the reactivity of different substituted isopropyl cyanoarylacrylates in copolymerization?

A9: One study calculated the relative reactivity ratios (1/r1) for various substituted isopropyl cyanoarylacrylates during copolymerization with styrene. The results indicate that the presence and nature of substituents significantly influence the monomer reactivity. For instance, the study found the following reactivity order: 2,3,5,6-tetrafluoro > 2,3,6-trichloro > 2,3,4-trifluoro > 3,4,5-trifluoro > 2,3,4,5,6-pentafluoro > 2,4,5-trifluoro > 2,4,6-trifluoro. [] This highlights the potential for tuning the copolymerization process and final material properties by carefully selecting the substituents on the acrylate monomers.

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